molecular formula C12H16N4S B13526163 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine

1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine

Cat. No.: B13526163
M. Wt: 248.35 g/mol
InChI Key: FKXSKNBZKBBPKL-UHFFFAOYSA-N
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Description

1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine is a heterocyclic compound that features a thiophene ring, a pyrazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone, followed by the introduction of the thiophene ring via a cross-coupling reaction. The final step often involves the formation of the piperidine ring through a reductive amination process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The amine group on the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: N-alkyl or N-acyl derivatives of the piperidine ring.

Scientific Research Applications

1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyrazole rings can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine: Similar structure but with the thiophene ring in a different position.

    1-(3-(Furan-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine: Similar structure but with a furan ring instead of a thiophene ring.

    1-(3-(Pyridin-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine is unique due to the specific arrangement of its heterocyclic rings, which can impart distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to its analogs.

Properties

Molecular Formula

C12H16N4S

Molecular Weight

248.35 g/mol

IUPAC Name

1-(5-thiophen-3-yl-1H-pyrazol-3-yl)piperidin-4-amine

InChI

InChI=1S/C12H16N4S/c13-10-1-4-16(5-2-10)12-7-11(14-15-12)9-3-6-17-8-9/h3,6-8,10H,1-2,4-5,13H2,(H,14,15)

InChI Key

FKXSKNBZKBBPKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=NNC(=C2)C3=CSC=C3

Origin of Product

United States

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